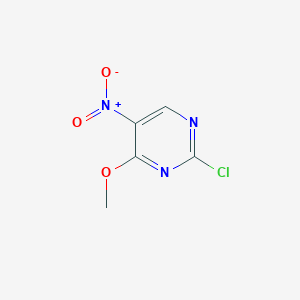

2-Chloro-4-methoxy-5-nitropyrimidine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-methoxy-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O3/c1-12-4-3(9(10)11)2-7-5(6)8-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFJZBKFBHAICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396626 | |

| Record name | 2-chloro-4-methoxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282102-07-2 | |

| Record name | 2-chloro-4-methoxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Chloro 4 Methoxy 5 Nitropyrimidine

Established Synthetic Pathways for the Pyrimidine (B1678525) Core

The primary route to 2-chloro-4-methoxy-5-nitropyrimidine involves the nitration of a pre-functionalized precursor, 2-chloro-4-methoxypyrimidine (B1349098). The synthesis of this precursor is a critical first step. It is efficiently prepared through the nucleophilic substitution of 2,4-dichloropyrimidine (B19661) with sodium methoxide (B1231860). sigmaaldrich.comchemicalbook.com In a typical procedure, a solution of sodium methoxide in methanol (B129727) is added to 2,4-dichloropyrimidine at a low temperature (e.g., 0 °C), followed by stirring at room temperature to drive the reaction to completion, yielding the monosubstituted product, 2-chloro-4-methoxypyrimidine, in high yield. chemicalbook.com

Nitration Protocols for 2-Chloro-4-methoxypyrimidine Precursors

With the 2-chloro-4-methoxypyrimidine precursor in hand, the key transformation is the introduction of a nitro group at the C-5 position of the pyrimidine ring.

The nitration of the pyrimidine ring is typically accomplished using a mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com This combination is a powerful nitrating agent essential for activating the otherwise electron-deficient pyrimidine ring towards electrophilic substitution. researchgate.net

In analogous syntheses, such as the nitration of 2-amino-4-methylpyridine, the substrate is first dissolved in concentrated sulfuric acid and cooled significantly, often in an ice bath to temperatures between 5-10°C. guidechem.com The nitrating mixture, composed of fuming nitric acid and concentrated sulfuric acid, is then added dropwise while maintaining the low temperature to control the exothermic reaction and prevent the formation of byproducts. guidechem.com After the addition is complete, the reaction may be allowed to proceed for an extended period to ensure complete conversion. guidechem.com

Table 1: Typical Reagents for Nitration of Pyrimidine Precursors

| Reagent | Role | Rationale |

|---|---|---|

| 2-Chloro-4-methoxypyrimidine | Substrate | The starting material to be nitrated. |

| Concentrated Sulfuric Acid (H₂SO₄) | Catalyst / Dehydrating Agent | Protonates nitric acid to generate the active electrophile (NO₂⁺) and absorbs the water produced during the reaction. masterorganicchemistry.commdpi.com |

| Concentrated/Fuming Nitric Acid (HNO₃) | Nitrating Agent Source | Provides the nitro group for the substitution reaction. masterorganicchemistry.com |

The mechanism for the nitration of 2-chloro-4-methoxypyrimidine follows the classical steps of an electrophilic aromatic substitution (SₑAr) reaction.

Formation of the Electrophile : The first step is the generation of the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid, being a stronger acid, protonates nitric acid. This protonated species then loses a molecule of water to form the linear and highly reactive nitronium ion. masterorganicchemistry.commdpi.com

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack : The pyrimidine ring, despite being an electron-deficient heterocycle due to the two electronegative nitrogen atoms, acts as a nucleophile. researchgate.net The π-electrons of the ring attack the nitronium ion. This attack preferentially occurs at the C-5 position, which is the most electron-rich carbon on the ring. The presence of the electron-donating methoxy (B1213986) (-OCH₃) group at the C-4 position further activates the C-5 position for electrophilic attack. This step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation : In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the C-5 carbon of the sigma complex. This restores the aromaticity of the pyrimidine ring and results in the final product, this compound. masterorganicchemistry.com

Regioselective Functionalization Strategies

Achieving regioselectivity is a paramount challenge in pyrimidine chemistry. The two nitrogen atoms in the ring withdraw electron density, deactivating the C-2, C-4, and C-6 positions towards electrophilic attack. researchgate.net Consequently, electrophilic substitution, when it occurs, almost exclusively happens at the C-5 position. researchgate.net

In the synthesis of this compound, regioselectivity is dictated by the directing effects of the existing substituents:

Methoxy Group (-OCH₃) at C-4 : This is a powerful activating group that donates electron density to the ring via resonance. It is an ortho, para-director. Since the para position is occupied by a ring nitrogen, it strongly directs the incoming electrophile to the adjacent ortho position, which is C-5.

Chloro Group (-Cl) at C-2 : This is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director via resonance. Its directing influence would be towards the C-3 and C-5 positions, thus reinforcing the substitution at C-5.

The concerted directing effects of the methoxy and chloro groups, combined with the inherent reactivity of the C-5 position of the pyrimidine nucleus, ensure that the nitration occurs with high regioselectivity. More advanced methods for achieving regioselectivity on diazine rings, such as directed zincation, have also been developed for other substrates, allowing functionalization at otherwise inaccessible positions. nih.gov

Advanced Synthetic Approaches and Process Enhancement

While the established pathway is effective, modern synthetic chemistry emphasizes the optimization of reaction processes to maximize yield and purity while ensuring operational simplicity and safety.

Optimization of Reaction Parameters for Yield and Purity

The yield and purity of this compound are highly dependent on the precise control of several reaction parameters. numberanalytics.com Optimization studies, often employing methodologies like Response Surface Methodology (RSM), can identify the ideal conditions for the nitration step. nih.gov

Key parameters for optimization include:

Temperature : Nitration reactions are highly exothermic. Maintaining a low temperature (e.g., -5 °C to 10 °C) is crucial to prevent over-nitration and the formation of undesired byproducts. lukasiewicz.gov.pl Higher temperatures can decrease regioselectivity and lead to decomposition. numberanalytics.com

Molar Ratios of Reagents : The ratio of the substrate to the nitrating agents (HNO₃ and H₂SO₄) is critical. An excess of the nitrating agent can increase the reaction rate but also the risk of side reactions. numberanalytics.comnih.gov Finding the optimal balance is key to achieving high conversion and purity.

Reaction Time : The duration of the reaction must be sufficient for complete conversion of the starting material. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography (LC) is essential to determine the optimal endpoint and avoid product degradation from prolonged exposure to harsh acidic conditions. tsijournals.com

Concentration of Acids : The strength of the nitric and sulfuric acids used can impact the concentration of the active nitronium ion. Using fuming nitric acid or oleum (B3057394) (fuming sulfuric acid) can increase reactivity but also requires more stringent safety precautions. tsijournals.com

Table 2: Interactive Data on Optimization Parameters for Nitration

| Parameter | Range for Optimization | Effect on Yield/Purity |

|---|---|---|

| Temperature | -10 °C to 25 °C | Lower temperatures generally favor higher purity and yield by minimizing side reactions. lukasiewicz.gov.pl |

| H₂SO₄:HNO₃ Mole Ratio | 2:1 to 4:1 | Affects the concentration of the nitronium ion; an optimal ratio maximizes yield. nih.gov |

| Nitrating Agent:Substrate Molar Ratio | 1.0:1 to 2.0:1 | A slight excess of the nitrating agent often ensures complete reaction, but a large excess can lead to impurities. rug.nl |

| Reaction Time | 1 hour to 15 hours | Must be optimized to ensure full conversion without allowing for product degradation. guidechem.com |

By systematically adjusting these parameters, a robust and efficient process for the synthesis of this compound can be developed, ensuring high yield and purity of the final product.

Influence of Solvent Polarity (e.g., DMF) and Stoichiometry

The choice of solvent is critical in the synthesis of this compound, particularly in the nucleophilic aromatic substitution (SNAr) step where a methoxide source displaces a chloride. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), are often employed in such reactions. fiveable.mequora.comnih.gov The nature of DMF allows it to effectively solvate the cationic species involved in the reaction, thereby stabilizing the transition state and facilitating the nucleophilic attack on the electron-deficient pyrimidine ring. fiveable.mequora.com Its high boiling point also allows for a wider range of reaction temperatures. youtube.com

In the context of related pyrimidine syntheses, the solvent system can be crucial for controlling side reactions. For instance, in the preparation of 2,4-dichloro-5-nitropyrimidine (B15318), a process involving a biphasic mixture of toluene (B28343) and water during workup is employed to control decomposition, highlighting the sensitivity of these compounds to the reaction environment. google.com

The stoichiometry of the reactants, especially the nucleophile (e.g., sodium methoxide), must be carefully controlled. An excess of the nucleophile could potentially lead to the displacement of both chloro groups, resulting in the formation of 2,4-dimethoxy-5-nitropyrimidine (B2711695) as a byproduct. Therefore, using a stoichiometric amount or a slight excess of the methoxide source is crucial for achieving monosubstitution.

| Parameter | Influence on Synthesis | Typical Conditions/Observations for Related Compounds |

|---|---|---|

| Solvent Polarity | Stabilizes transition state in SNAr reactions. | Polar aprotic solvents like DMF are preferred for nucleophilic substitutions on pyrimidine rings. fiveable.mequora.com |

| Stoichiometry | Controls the degree of substitution (mono- vs. di-substitution). | Careful control of the nucleophile-to-substrate ratio is necessary to avoid unwanted byproducts. |

| Solvent System in Workup | Can be critical for preventing product decomposition. | A biphasic toluene/water system is used in the workup of 2,4-dichloro-5-nitropyrimidine to minimize decomposition. google.com |

Role of Catalysts in Reaction Efficiency

Catalysis plays a significant role in enhancing the efficiency of synthetic routes leading to pyrimidine derivatives. In the synthesis of precursors to this compound, various catalysts are employed. For instance, in the chlorination of 4,6-dihydroxy-2-methylthio-5-nitropyrimidine using phosphorus oxychloride, N,N-dimethylaniline is used as a catalyst. google.com However, the choice of catalyst is critical, as certain amine catalysts, such as N-methylpiperidine and triethylamine, have been reported to cause the formation of amine-substituted side products in the synthesis of 2,4-dichloro-5-nitropyrimidine, leading to reduced yield and purification challenges. google.com

In other pyrimidine syntheses, both acid and base catalysis are common. The Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, can be catalyzed by acids like boric acid. sciencescholar.us Lewis acids are also employed in condensation steps for building the pyrimidine ring. google.com For the reduction of nitropyrimidines, transition metal catalysts like Palladium on carbon (Pd/C) are utilized, though the reactivity of the substrate can lead to catalyst poisoning and the formation of side-products. google.com The addition of acetic acid has been shown to improve the reactivity of the catalyst in such reductions. google.com

| Reaction Type | Catalyst Example | Function | Reference |

|---|---|---|---|

| Chlorination | N,N-Dimethylaniline | Promotes the chlorination of hydroxypyrimidines. | google.com |

| Reduction of Nitro Group | Pd/C | Catalyzes the hydrogenation of the nitro group to an amino group. | google.com |

| Biginelli Reaction | Boric Acid | Acid catalyst for the one-pot synthesis of dihydropyrimidinones. | sciencescholar.us |

| Condensation | Lewis Acids | Catalyze condensation steps in pyrimidine ring formation. | google.com |

Modern Techniques in Pyrimidine Synthesis

To address the limitations of conventional methods, such as harsh reaction conditions and environmental concerns, modern synthetic techniques are being explored for the synthesis of pyrimidines and related heterocycles.

UV-Irradiation Methods for Enhanced Yield and Environmental Considerations

Photochemical methods, utilizing UV irradiation, offer a potentially greener alternative for the synthesis of various organic compounds, including heterocycles. rsc.orgsemanticscholar.org Light can be used to induce reactions that may otherwise require high temperatures or harsh reagents. semanticscholar.org While specific applications of UV irradiation for the direct synthesis of this compound are not widely reported, the photochemical reactivity of the pyrimidine ring is well-documented, particularly its propensity to undergo dimerization and other transformations upon UV exposure, which is a key aspect in the context of DNA damage. nih.gov

The application of photochemistry in synthesis is often aimed at achieving reactions under milder conditions, which can lead to improved yields and a better environmental profile. For instance, photochemical reactions can sometimes be performed at room temperature, reducing energy consumption. rsc.org The development of LED technology has further enhanced the appeal of photochemistry by providing energy-efficient and specific wavelength light sources. semanticscholar.org

Solid-Phase Synthesis of Related Pyrimidine and Purine (B94841) Derivatives

Solid-phase synthesis (SPS) has emerged as a powerful technique for the preparation of libraries of compounds for drug discovery and other applications. nih.govslub-dresden.denih.gov This methodology involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The key advantage of SPS is the simplification of purification, as excess reagents and byproducts can be washed away, leaving the desired product attached to the resin. nih.gov

The solid-phase synthesis of pyrimidine and purine derivatives has been extensively reviewed. nih.govnih.govacs.org Various strategies have been developed to construct the heterocyclic core on the solid support or to modify a pre-formed heterocycle. These methods often employ linkers that can be cleaved under specific conditions to release the final product. Microwave heating is also frequently combined with SPS to accelerate reaction rates. nih.gov While a specific solid-phase synthesis of this compound is not detailed in the available literature, the general principles of SPS are applicable to the synthesis of its analogs and derivatives.

Exploration of Unexpected Reactivity and Side Reactions (e.g., Thiomethylation)

The synthesis of highly functionalized pyrimidines can sometimes be accompanied by unexpected reactivity and the formation of side products. The electron-withdrawing nature of the nitro group and the presence of two chloro-substituents in precursors like 2,4-dichloro-5-nitropyrimidine make the ring highly susceptible to nucleophilic attack.

In the case of the closely related 2-chloro-5-nitropyridine (B43025), treatment with a strong hydroxide (B78521) base can lead to ring-opening reactions. researchgate.net This highlights the potential for ring instability under certain nucleophilic conditions.

A notable example of controlled reactivity is the regioselective amination of 2,4-dichloro-5-nitropyrimidine. While secondary amines typically substitute the chlorine at the C4 position, it has been shown that tertiary amines can direct the substitution to the C2 position. researchgate.net

The concept of "thiomethylation" as a side reaction is plausible in pyrimidine synthesis, especially if sulfur-containing reagents are present. A related synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine has been reported, which involves the methylation of a mercaptopyrimidine intermediate. google.com This demonstrates that sulfur nucleophiles can be readily incorporated into the pyrimidine ring, and if not intended, could represent a side reaction pathway.

| Compound/Precursor | Reaction Condition/Reagent | Unexpected Reactivity/Side Reaction | Reference |

|---|---|---|---|

| 2-Chloro-5-nitropyridine | Strong hydroxide base | Ring opening | researchgate.net |

| 2,4-Dichloro-5-nitropyrimidine | Tertiary amines | Regioselective substitution at the C2 position | researchgate.net |

| - | Presence of sulfur nucleophiles | Potential for thiomethylation side products | google.com |

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 4 Methoxy 5 Nitropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is the hallmark reaction of 2-chloro-4-methoxy-5-nitropyrimidine. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chloro leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

The chlorine atom at the C-2 position is the most labile substituent on the pyrimidine (B1678525) ring and is readily displaced by a variety of nucleophiles. Its reactivity is significantly enhanced by the presence of the nitro group at the C-5 position and the inherent electron-withdrawing nature of the pyrimidine ring itself.

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, is a common method for the synthesis of substituted aminopyrimidines. These reactions are typically efficient and proceed under mild conditions. For instance, studies on the closely related 2-chloro-5-nitropyrimidine (B88076) have shown that it reacts readily with a range of alicyclic amines. researchgate.netguidechem.com The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines has been shown to proceed smoothly at room temperature. chemrxiv.orgugr.esrsc.org Microwave-assisted synthesis has also been employed for the rapid and efficient synthesis of 2-amino-4-chloro-pyrimidine derivatives. nih.gov

Table 1: Examples of SNAr Reactions with Nitrogen Nucleophiles on Related Pyrimidines

| Electrophile | Nucleophile | Product | Conditions | Reference |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | N-Benzylamine | 4,6-Bis(benzylamino)-5-nitropyrimidine | DCM, TEA, Room Temp | chemrxiv.orgugr.es |

| 2-Chloro-5-nitropyrimidine | Various Alicyclic Amines | 2-(Alicyclic amino)-5-nitropyrimidine | Aqueous Media | researchgate.netguidechem.com |

| 2-Amino-4,6-dichloro-5-nitropyrimidine | Various Amines | 2,4-Diamino-6-chloro-5-nitropyrimidine | N/A | researchgate.netlookchem.com |

This table presents data for structurally similar compounds to illustrate the expected reactivity.

Oxygen-centered nucleophiles, particularly alkoxides like sodium methoxide (B1231860), can displace the C-2 chloro group. This reaction is a standard method for introducing alkoxy groups onto the pyrimidine ring. In related systems, such as 2-amino-4,6-dichloro-5-nitropyrimidine, the displacement of a chlorine atom by an alkoxide has been reported, although sometimes requiring harsh experimental conditions. lookchem.com However, the reaction of 2-amino-4,5-dichloro-6-methoxypyrimidine from the corresponding trichloro-pyrimidine with sodium methoxide in methanol (B129727) occurs at room temperature. lookchem.com This suggests that this compound would readily undergo substitution with various alkoxides.

Table 2: Example of SNAr Reaction with an Oxygen Nucleophile on a Related Pyrimidine

| Electrophile | Nucleophile | Product | Conditions | Reference |

| 2-Amino-4,5,6-trichloropyrimidine | Sodium Methoxide | 2-Amino-4,5-dichloro-6-methoxypyrimidine | Methanol, Room Temp | lookchem.com |

This table presents data for a structurally similar compound to illustrate the expected reactivity.

Sulfur-based nucleophiles, such as thiols and their corresponding thiolates, are also effective in displacing the chloro group at the C-2 position. These reactions lead to the formation of 2-thiopyrimidine derivatives. Kinetic studies on the reaction of 2-chloro-5-nitropyrimidine with biothiols have been conducted, demonstrating the feasibility of this transformation. researchgate.net The reaction of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole with potassium thioacetate (B1230152) also highlights the reactivity of a chloro-nitro-aromatic system with sulfur nucleophiles. nih.gov

Table 3: Example of SNAr Reaction with a Sulfur Nucleophile on a Related Pyrimidine

| Electrophile | Nucleophile | Product Type | Conditions | Reference |

| 2-Chloro-5-nitropyrimidine | Biothiols | 2-(Thio)-5-nitropyrimidine | Aqueous Media | researchgate.net |

This table presents data for a structurally similar compound to illustrate the expected reactivity.

The high reactivity of this compound in SNAr reactions is critically dependent on the presence of the nitro group at the C-5 position. Electron-withdrawing groups, such as the nitro group, are essential for activating aromatic and heteroaromatic rings towards nucleophilic attack. researchgate.net The nitro group exerts a strong -M (mesomeric) and -I (inductive) effect, which significantly reduces the electron density of the pyrimidine ring. This electron deficiency is particularly pronounced at the ortho (C-4 and C-6) and para (C-2) positions relative to the nitro group. The attack of a nucleophile at the C-2 position generates a negatively charged Meisenheimer complex, which is effectively stabilized by resonance delocalization of the negative charge onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the reaction, thereby facilitating the substitution process.

The mechanism of SNAr reactions on activated pyrimidines like this compound is generally considered to be a stepwise (SNAr stpw) process involving the formation of a distinct Meisenheimer complex intermediate. researchgate.net However, kinetic studies on similar systems, such as 2-chloro-5-nitropyrimidine reacting with amines and biothiols, have opened discussions about the specific nature of the reaction pathway. researchgate.netresearchgate.net

These studies sometimes reveal complex kinetic data, such as split Brønsted-type plots, which can suggest a change in the rate-determining step or even a shift in the mechanism. researchgate.net For reactions with protonated nucleophiles like amines, the mechanism involves the initial formation of a zwitterionic Meisenheimer complex. This intermediate can then proceed to the product through two main pathways: direct expulsion of the leaving group or a base-catalyzed deprotonation followed by leaving group expulsion. researchgate.net

Furthermore, the possibility of a concerted (SNAr Conc) mechanism, where the nucleophilic attack and the departure of the leaving group occur simultaneously without the formation of a stable intermediate, has also been considered for some SNAr reactions. researchgate.net Computational studies on related 6-alkoxy-4-chloro-5-nitropyrimidines suggest that the nature of the leaving group can influence the reaction pathway, with some substitutions proceeding through a stepwise mechanism involving a Meisenheimer complex, while others may follow a more concerted path. chemrxiv.org The specific mechanism for this compound would likely depend on the nucleophile, solvent, and reaction conditions.

Mechanistic Studies of SNAr Processes

Formation and Decomposition of Meisenheimer Complexes

The reactivity of activated aromatic systems like this compound is significantly influenced by the potential formation of intermediate species. In nucleophilic aromatic substitution (SNAr) reactions, Meisenheimer complexes are key intermediates. While direct studies on this compound are not extensively detailed in the provided literature, research on analogous compounds provides significant insight.

In a study involving the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, a notable observation was made regarding the intermediates. numberanalytics.com The reaction unexpectedly yielded disubstituted dialkyl/arylamino pyrimidines instead of the anticipated monosubstituted product. numberanalytics.com Computational analysis of this transformation suggested that a Meisenheimer complex could play a crucial role in the reaction mechanism. numberanalytics.com However, it was also noted that when the leaving group was a chlorine atom, Meisenheimer complexes were not observed, which might suggest a concerted mechanism rather than a stepwise one. numberanalytics.com It remains a possibility that the Meisenheimer complex exists as a transient transition state in such a concerted pathway. numberanalytics.com This highlights the nuanced reactivity, where the nature of the leaving group (alkoxy vs. chloro) dictates the stability and observability of the Meisenheimer intermediate.

Influence of Intramolecular Hydrogen Bonding on Transition State Activation

Intramolecular hydrogen bonding (IMHB) can be a critical factor in governing the reactivity and conformation of molecules by influencing the stability of transition states. In heterocyclic systems, the presence and nature of IMHB can dictate reaction pathways. For instance, in N6-substituted 2-chloroadenosines, the formation of an intramolecular hydrogen bond between the N7 atom of the purine (B94841) ring and a proton on the N6-substituent was found to give rise to a distinct, hindered conformational form observable by NMR spectroscopy. jrfglobal.com The stabilization of rotamers in related systems is understood to arise from a balance between competing hydrogen bonds and steric effects. jrfglobal.com

While direct experimental evidence for intramolecular hydrogen bonding affecting the transition state activation of this compound is not specified in the available research, the principles can be extrapolated. The geometry of the molecule, with potential proton-donating and -accepting groups in proximity, could allow for such interactions. Theoretical studies on systems like 2,2′-bipyridinium have shown that even weak intramolecular hydrogen bonds can be integral to a larger system of interactions that influence processes like proton transfer. sci-hub.st In other pyrimidine derivatives, such as 2-amino-4-methoxy-6-methylpyrimidine, N-H...N hydrogen bonds are the primary interactions linking molecules into chains and sheets. wikipedia.org For this compound, any reaction that involves, for example, the transformation of the nitro group or substitution at the chloro position could be influenced by transient hydrogen bonds, potentially lowering the activation energy of the transition state.

Nitro Group Transformations

The nitro group is a versatile functional group in organic synthesis, and its transformation is a key step in creating a variety of valuable compounds. numberanalytics.com For aromatic nitro compounds, the reduction to an amino group is one of the most fundamental and widely utilized transformations. wikipedia.org

Reduction of the Nitro Moiety to Amino Groups

The reduction of the nitro group in aromatic and heteroaromatic compounds to form the corresponding amines is a reaction of significant industrial and laboratory importance. wikipedia.orgresearchgate.net This conversion can be accomplished using a wide array of reagents and methodologies, chosen based on factors like chemoselectivity and the presence of other functional groups. wikipedia.org

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a robust and widely employed method for the reduction of aromatic nitro compounds. numberanalytics.com This technique typically involves the use of a metal catalyst to facilitate the reaction with hydrogen gas. researchgate.net

Common catalysts for this transformation include platinum and palladium-based systems. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is effective for such reductions. researchgate.net Palladium on carbon (Pd/C) is another frequently used catalyst. wikipedia.org The process generally involves treating the nitro compound with hydrogen gas under pressure in the presence of the catalyst. researchgate.net A significant advantage of catalytic hydrogenation is its clean nature, often producing the desired amine with high yield and purity. wikipedia.org However, a key challenge is achieving chemoselectivity, as other functional groups like halogens can also be susceptible to reduction (hydrogenolysis) under these conditions. wikipedia.org Careful selection of the catalyst and reaction conditions is therefore crucial to selectively reduce the nitro group while preserving other functionalities in the molecule. wikipedia.org

Table 1: Catalytic Hydrogenation of Aromatic Nitro Compounds

| Catalyst | Typical Substrate | Product | Reference |

| Platinum(IV) oxide (PtO₂) | Aromatic Nitro Compound | Aromatic Amine | researchgate.net |

| Palladium on Carbon (Pd/C) | Aromatic Nitro Compound | Aromatic Amine | wikipedia.org |

| Raney Nickel | Aromatic Nitro Compound | Aromatic Amine | researchgate.net |

Chemical Reduction Strategies (e.g., Tin(II) Chloride)

Chemical reduction offers an alternative to catalytic hydrogenation, often providing different selectivity profiles. Tin(II) chloride (SnCl₂) is a classic and effective reagent for the selective reduction of aromatic nitro groups to anilines. researchgate.net

The reaction is typically carried out in an acidic medium, such as aqueous ethanol (B145695) with hydrochloric acid. This method has been shown to be highly efficient for the reduction of substituted nitroaromatics, such as 4-benzyloxy-3-chloronitrobenzene, proceeding smoothly to completion without causing dehalogenation or debenzylation. The mechanism involves the transfer of electrons from the tin(II) species to the nitro group. A practical advantage of this method is that the resulting amine product can often be precipitated from the reaction mixture as its hydrochloride salt, which can be easily isolated by filtration.

Table 2: Chemical Reduction of Aromatic Nitro Compounds with SnCl₂

| Reagent | Substrate Example | Product Example | Key Feature | Reference |

| Tin(II) Chloride (SnCl₂) | 4-Benzyloxy-3-chloronitrobenzene | 4-Benzyloxy-3-chloroaniline | High chemoselectivity, preserving chloro and benzyl (B1604629) groups. |

Reductive Transformations Induced by Specific Reagents (e.g., BF₃•SMe₂)

Recent research has explored the utility of specific reagents for unique transformations. Boron trifluoride dimethyl sulfide (B99878) complex (BF₃•SMe₂) has been identified as having an unexpected reductive capability towards nitropyridines, which are structurally similar to nitropyrimidines.

In a study focused on thiomethylation reactions, BF₃•SMe₂ was found to reduce the nitro group in certain substrates. This reductive property was discovered alongside its primary function as a thiomethylating agent. For nitropyridines, a suggested mechanism involves the BF₃•SMe₂ complex acting as a reducing agent, potentially through a DMS-mediated pathway. In some cases, this reduction can be part of a tandem process, leading to both reduction of the nitro group and subsequent insertion of a methylthio (SMe) group. This dual reactivity makes BF₃•SMe₂ a reagent of interest for achieving complex molecular transformations in a single step.

Table 3: Reductive Properties of BF₃•SMe₂

| Reagent | Substrate Class | Observed Transformation | Reference |

| Boron trifluoride dimethyl sulfide (BF₃•SMe₂) | Nitropyridines | Reduction of nitro group | |

| Boron trifluoride dimethyl sulfide (BF₃•SMe₂) | Certain nitropyridines | Tandem reduction/SMe insertion |

Impact on Pyrimidine Ring Aromaticity and Electron Density

The pyrimidine ring is an inherently electron-deficient (π-deficient) aromatic system due to the presence of two electronegative nitrogen atoms, which lower the ring's π-electron density compared to benzene. wikipedia.orgbhu.ac.in This π-deficiency significantly influences its chemical reactivity, making it more susceptible to nucleophilic attack and less reactive towards electrophiles. wikipedia.orglibretexts.org The substitution pattern of this compound, featuring a combination of electron-withdrawing and electron-donating groups, profoundly modifies this electronic landscape.

The substituents exert competing electronic effects:

Nitro Group (-NO₂): Located at the C-5 position, the nitro group is a powerful electron-withdrawing group through both its inductive (-I) and resonance (-M) effects. It drastically reduces the electron density across the entire pyrimidine ring, further enhancing its electrophilic character and deactivating it towards electrophilic substitution. nih.govguidechem.com

Methoxy (B1213986) Group (-OCH₃): Positioned at C-4, the methoxy group exhibits a dual nature. It withdraws electron density via induction (-I) but strongly donates electron density through resonance (+M) by its oxygen lone pairs. vaia.com In many aromatic systems, this +M effect is dominant, activating the ring towards electrophilic attack. vaia.com

However, in this compound, the collective influence of the two ring nitrogens and the potent nitro group at C-5 overwhelmingly depletes the ring of electron density. wikipedia.orgnih.gov The methoxy group's electron-donating capacity is insufficient to counteract this profound deactivation. Consequently, the molecule is characterized by a highly electron-deficient pyrimidine core, which significantly diminishes its aromatic stabilization and dictates its reactivity, favoring nucleophilic substitution reactions over electrophilic ones. wikipedia.orgbhu.ac.in

Methoxy Group Reactivity

The methoxy group at the C-4 position is a key functional handle that can participate in several types of reactions, notably pathways leading to its conversion into a hydroxyl group.

The transformation of the 4-methoxy group to a 4-hydroxyl group is a demethylation reaction. While typically achieved through ether cleavage with strong acids or nucleophiles, specific oxidative pathways can be considered. wikipedia.orgnih.gov

The use of classical strong oxidizing agents for the direct conversion of an aryl methoxy group to a hydroxyl group is not a standard transformation and presents significant challenges, especially on a highly sensitive heterocyclic system.

Potassium Permanganate (KMnO₄): This is a very strong and versatile oxidizing agent. libretexts.orgnih.gov In the context of nitrogen heterocycles like pyridines and pyrimidines, KMnO₄ is typically used to oxidize alkyl side chains to carboxylic acids, often under alkaline conditions. oregonstate.edugoogle.com The direct, clean oxidation of a methoxy group to a hydroxyl group is not a characteristic reaction of permanganate. libretexts.org Given the electron-deficient and highly substituted nature of the pyrimidine ring in the title compound, treatment with a powerful, non-selective oxidant like KMnO₄ would likely lead to complex mixtures or oxidative degradation of the ring itself rather than selective demethylation. libretexts.orgorganic-chemistry.org

Chromium Trioxide (CrO₃): As another potent oxidizing agent, CrO₃ is widely used in reactions like the Jones oxidation to convert alcohols to carbonyls and carboxylic acids. organic-chemistry.orgyoutube.com It is known to be aggressive and can ignite organic compounds upon contact. wikipedia.orgresearchgate.net While there are instances of CrO₃ being used in reactions involving methoxy-substituted aromatics, these typically result in oxidation at other positions on the molecule rather than O-demethylation. rsc.org The direct oxidation of the methoxy group to a hydroxyl group by CrO₃ is not a reported or mechanistically favored pathway.

More conventional and effective methods for cleaving aryl methyl ethers like the one in this compound involve non-oxidative reagents. These provide a more reliable route to the corresponding 4-hydroxypyrimidine.

| Reagent Class | Specific Example | General Conditions | Mechanism Type |

|---|---|---|---|

| Lewis Acids | Boron Tribromide (BBr₃) | Dichloromethane (DCM), often at low temperatures (e.g., 0 °C to RT). commonorganicchemistry.com | Lewis acid-base adduct formation followed by nucleophilic attack by bromide. wikipedia.org |

| Strong Protic Acids | Hydrobromic Acid (HBr) or Hydroiodic Acid (HI) | Often heated in aqueous or acetic acid solutions. wikipedia.orgcommonorganicchemistry.com | Protonation of the ether oxygen followed by Sₙ2 attack by the halide. wikipedia.org |

| Nucleophiles (Thiolates) | Sodium Ethanethiolate (EtSNa) | Polar aprotic solvents like DMF at elevated temperatures. commonorganicchemistry.comresearchgate.net | Sₙ2 attack by the highly nucleophilic thiolate on the methyl group. researchgate.net |

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of aromatic compounds. wikipedia.orgkhanacademy.orgmasterorganicchemistry.com However, pyrimidine and its derivatives are notoriously unreactive towards electrophiles due to the electron-withdrawing nature of the two ring nitrogens. wikipedia.orgbhu.ac.in Electrophilic attack, if forced, typically occurs at the C-5 position, which is the least electron-deficient. wikipedia.org

In this compound, the situation is further complicated:

Ring Deactivation: The ring is severely deactivated by the two nitrogen atoms and the powerful electron-withdrawing nitro group. wikipedia.orgnih.gov

Occupied C-5 Position: The most favorable site for EAS, C-5, is already substituted with the nitro group. wikipedia.org

Directing Effects: The methoxy group at C-4 is a strong ortho-, para-director. vaia.com It would direct an incoming electrophile towards the C-5 position (blocked) and the C-3 position. The chloro group at C-2 would also direct towards C-3 and C-5.

While the methoxy group's strong resonance-based electron donation (+M effect) attempts to enrich the ring, its effect is overwhelmed by the powerful deactivating forces present. vaia.com Therefore, its primary role is to slightly mitigate the extreme electron deficiency of the ring, but it is not sufficient to promote electrophilic aromatic substitution under standard conditions. The molecule remains highly resistant to reactions like nitration, halogenation, or Friedel-Crafts alkylation. wikipedia.orgwikipedia.org

Oxidation Pathways to Hydroxyl Groups

Regioselectivity and Chemo-selectivity in Multi-substituted Pyrimidines

The high electron deficiency of the this compound ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SₙAr). wikipedia.org This reaction involves the attack of a nucleophile on the ring and the displacement of a leaving group. The key challenge is to predict which substituent will be displaced (chemoselectivity) and at which position the attack will occur (regioselectivity).

The molecule has two potential leaving groups for SₙAr: the chloro group at C-2 and the methoxy group at C-4. The general order of reactivity for leaving groups at different positions on the pyrimidine ring in SₙAr reactions is C-4(6) > C-2. acs.orgstackexchange.com This inherent reactivity preference suggests that the C-4 position is the more likely site of initial nucleophilic attack.

The substituents present heavily influence this outcome:

Chemo-selectivity: Both chlorine and methoxy can act as leaving groups. Generally, chloride is a better leaving group than methoxide. However, the reactivity is also determined by the electrophilicity of the carbon to which it is attached.

Regio-selectivity: The nitro group at C-5 strongly activates the positions ortho (C-4, C-6) and para (C-2) to it for nucleophilic attack. The C-4 position is both inherently more reactive in pyrimidines and is strongly activated by the adjacent nitro group. acs.orgnih.gov Therefore, nucleophilic attack is highly favored at the C-4 position, leading to the displacement of the methoxy group. For instance, reaction with hydrazine (B178648) has been shown to displace the methoxy group in the related 4-methoxy-5-nitropyrimidine. rsc.org

| Position | Leaving Group | Electronic Activation | Predicted Reactivity |

|---|---|---|---|

| C-2 | -Cl | Activated by N1, N3, and para -NO₂ group. | Reactive, but generally less so than C-4. acs.orgstackexchange.com |

| C-4 | -OCH₃ | Activated by N3 and ortho -NO₂ group. Inherently more reactive position. acs.org | Most probable site for nucleophilic attack. nih.govrsc.org |

The regiochemical outcome of SₙAr reactions is dictated by the electronic properties of the substituents and their ability to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Inductive vs. Resonance Effects: The electron-withdrawing inductive (-I) and resonance (-M) effects of the nitro group are paramount. They create significant partial positive charges (δ+) at the C-2 and C-4 positions, marking them as prime targets for nucleophiles.

Intermediate Stability: The stability of the Meisenheimer complex is the deciding factor for the reaction pathway.

Attack at C-4: When a nucleophile attacks the C-4 position, the resulting negative charge is delocalized over the N-3 atom and, crucially, onto the oxygen atoms of the adjacent C-5 nitro group. This extensive delocalization provides substantial stabilization to the intermediate.

Attack at C-2: Attack at the C-2 position allows the negative charge to be delocalized effectively by both ring nitrogens (N-1 and N-3). While this is a stabilizing factor, it is generally considered less effective than the delocalization involving a nitro group.

The superior stabilization of the intermediate formed upon attack at C-4, due to charge delocalization onto the nitro group, makes this the kinetically and thermodynamically favored pathway. stackexchange.com Therefore, the electronic effects of the substituents work in concert to direct nucleophiles preferentially to the C-4 position, leading to the selective displacement of the methoxy group over the chloro group, despite chloride being an intrinsically better leaving group.

Steric Hindrance Considerations in Nucleophilic Attack

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by steric factors originating from its substituent groups. The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group at the C5 position. However, the accessibility of the electrophilic carbon centers, particularly C2 and C4, is modulated by the steric bulk of the adjacent substituents.

In principle, nucleophilic attack can occur at either the C2 or C4 position, both of which are activated by the ring nitrogens and the C5-nitro group. The chlorine atom at C2 is a good leaving group. However, the approach of a nucleophile to the C2 position is sterically hindered by the adjacent methoxy group at C4. While the methoxy group is not exceptionally large, its free rotation can create a steric shield, impeding the optimal trajectory for nucleophilic approach.

Conversely, the C4 position, bearing the methoxy group, is generally more susceptible to nucleophilic attack in related di-substituted pyrimidines. stackexchange.com This is attributed to the superior activation by the para-nitrogen atom and more effective stabilization of the Meisenheimer intermediate. stackexchange.com In the case of this compound, while the chlorine at C2 is the better leaving group, the steric congestion around this site may lead to competitive or even preferential attack at C4, depending on the nature and size of the incoming nucleophile. Bulky nucleophiles, for instance, are more likely to be influenced by steric hindrance, potentially favoring attack at the less encumbered position if a viable leaving group were present. numberanalytics.com

The nitro group at the C5 position, while primarily an electronic activator, also contributes to the steric environment of the neighboring C4 position. However, its influence is generally considered less direct than that of the adjacent methoxy group on the C2 position. Computational studies on related nitro-aromatic systems have shown that the orientation of the nitro group can influence the stability of reaction intermediates, which can be affected by steric clashes with adjacent substituents. nih.gov Therefore, a comprehensive understanding of the regioselectivity of nucleophilic attack on this compound requires careful consideration of the interplay between electronic activation and the steric demands of both the substrate and the attacking nucleophile.

Coupling Reactions for Complex Molecule Assembly

The halogenated and electronically activated nature of this compound makes it a valuable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the assembly of complex molecules by forming new carbon-carbon and carbon-nitrogen bonds at the C2 position.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the pyrimidine with an organoboron reagent, typically a boronic acid or its ester. nih.govwikipedia.org The general applicability of Suzuki-Miyaura coupling to heteroaryl chlorides allows for the introduction of a wide range of aryl and heteroaryl substituents. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org For substrates like this compound, the choice of ligand and base is crucial to achieve high yields and prevent catalyst deactivation, which can be a challenge with nitrogen-containing heterocycles. organic-chemistry.org

| Boronic Acid | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | - | K2CO3 | Toluene (B28343)/Ethanol/H2O | 4-methoxy-5-nitro-2-phenylpyrimidine |

| 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | K3PO4 | Dioxane/H2O | 4-methoxy-2-(4-methoxyphenyl)-5-nitropyrimidine |

| Thiophen-3-ylboronic acid | PdCl2(dppf) | - | Na2CO3 | DMF | 4-methoxy-5-nitro-2-(thiophen-3-yl)pyrimidine |

Buchwald-Hartwig Amination: This powerful method facilitates the formation of C-N bonds, allowing for the synthesis of various aminopyrimidines. wikipedia.org The reaction couples this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. wikipedia.org The development of sterically hindered phosphine (B1218219) ligands has been critical to the success of this reaction, enabling the coupling of a broad range of amines with aryl chlorides under relatively mild conditions. wikipedia.orglibretexts.org

| Amine | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Morpholine | Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 4-(4-methoxy-5-nitropyrimidin-2-yl)morpholine |

| Aniline | Pd2(dba)3 | RuPhos | NaOt-Bu | Dioxane | N-(4-methoxy-5-nitropyrimidin-2-yl)aniline |

| Benzylamine | Pd(OAc)2 | Xantphos | K3PO4 | Toluene | N-benzyl-4-methoxy-5-nitropyrimidin-2-amine |

Applications in Medicinal Chemistry and Pharmaceutical Research

2-Chloro-4-methoxy-5-nitropyrimidine as a Key Intermediate in Drug Synthesis

The utility of this compound as a key intermediate is demonstrated by its role in constructing molecules for a range of therapeutic applications. sigmaaldrich.comchemsrc.com The pyrimidine (B1678525) core is a prevalent feature in synthetic drugs, and this specific compound provides a reliable scaffold for building novel therapeutic agents. nih.gov Its reactivity allows chemists to introduce various functional groups, leading to the development of libraries of compounds for screening against different biological targets.

The pyrimidine scaffold is fundamental to many anticancer drugs, and intermediates like this compound are valuable in this field. Thiazolo[4,5-d]pyrimidine derivatives, known as purine (B94841) antagonists, have shown potential as anticancer agents. mdpi.com The synthesis of these complex molecules often relies on versatile pyrimidine precursors. For instance, research into new 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives has identified compounds with significant antiproliferative activity against various human cancer cell lines. mdpi.com One of the most active compounds identified in this class was 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione. mdpi.com

Similarly, the development of quinazoline-based pyrimidodiazepines has yielded compounds with high antiproliferative activity. nih.gov The synthesis of these molecules can involve intermediates derived from substituted pyrimidines. Studies have shown that certain quinazoline-chalcones and pyrimidodiazepines exhibit potent cytostatic and cytotoxic activity against multiple cancer cell lines, including leukemia, colon cancer, melanoma, and breast cancer. nih.gov

Table 1: Examples of Anticancer Agents Derived from Pyrimidine-Related Scaffolds

| Compound Class | Example Compound | Target/Activity | Source |

|---|---|---|---|

| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | Antiproliferative activity against various cancer cell lines | mdpi.com |

| Quinazoline-Chalcones | Compound 14g | High antiproliferative activity (GI50: 0.622–1.81 μM) against K-562, HCT-116, MCF7, etc. | nih.gov |

Pyrimidine derivatives are essential building blocks in the synthesis of compounds with antimicrobial properties. Microorganisms produce a variety of secondary metabolites, including antibiotics, and the synthesis of these can be enhanced or modified by supplying specific precursor substances. nih.govmdpi.com While many natural antibiotics are derived from actinomycetes, synthetic and semi-synthetic approaches using heterocyclic intermediates like this compound are crucial for developing new antimicrobial agents. nih.gov

For example, new pyrimidine and pyrimidopyrimidine derivatives have been synthesized and shown to possess antimicrobial activity. nih.gov The synthesis often starts from a functionalized pyrimidine core, which is then elaborated through various chemical reactions. A patent also describes 2-chloro-5-nitropyridine (B43025), a related compound, as an important intermediate for synthesizing Tri-Biocins and other microbicidal agents. google.com Furthermore, pyridine-based compounds have been investigated for their activity against various bacterial strains (like S. aureus and E. coli) and fungal species (C. albicans). mdpi.com

The pyrimidine nucleus is a key component in the development of antiviral therapies. For instance, pyrimidine biosynthetic inhibitors have been shown to work synergistically with nucleoside analogues to combat SARS-CoV-2. nih.gov This approach highlights the importance of targeting viral replication from multiple angles. While some antiviral drugs are nucleoside analogues that terminate viral RNA replication, others, derived from heterocyclic chemistry, can inhibit crucial viral enzymes like the main protease (Mpro). nih.govnih.gov

In the fight against HIV, allosteric integrase inhibitors (ALLINIs) represent a class of experimental drugs that target the viral integrase enzyme. nih.gov The development of a highly potent pyrrolopyridine-based ALLINI, STP0404, demonstrates the successful application of heterocyclic chemistry in creating antiviral agents. This compound binds to the host LEDGF/p75 protein binding pocket of the HIV-1 integrase, inducing aberrant oligomerization and inhibiting viral maturation. nih.gov The synthesis of such complex heterocyclic systems often relies on versatile building blocks like substituted chloropyrimidines and chloropyridines. A patent has noted that 2-chloro-5-nitropyridine serves as an important intermediate for antiviral agents. google.com

Substituted pyrimidines and related pyridine (B92270) compounds are well-established scaffolds for the development of anti-inflammatory agents. google.comnih.gov These compounds often exert their effects by inhibiting key inflammatory mediators like prostaglandins, nitric oxide, and various cytokines. nih.govnih.gov

The synthesis of potent anti-inflammatory drugs frequently involves intermediates such as substituted chloropyridines. A patent for substituted pyridine compounds as anti-inflammatory agents describes a reaction where 2-chloro-5-nitropyridine is used as a key reactant. google.com More complex pyrimidine derivatives have been designed to reduce the inflammatory response induced by lipopolysaccharide (LPS). nih.gov For example, a novel pyrimidine derivative, compound 32, was found to significantly reduce inflammatory cytokines and reactive oxygen species by modulating the TLR4/NF-κB and Keap1-NRF2-HO-1 signaling pathways. nih.gov The synthesis of such molecules often begins with multi-chlorinated pyrimidines, which are sequentially substituted to build the final active compound. nih.gov

G-protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and obesity. nih.gov Agonists of this receptor can stimulate glucose-dependent insulin (B600854) release and promote the secretion of incretins like GLP-1. acs.org The 5-nitropyrimidine (B80762) scaffold has proven to be a particularly effective core for designing potent GPR119 agonists.

Research has shown that 5-nitropyrimidine analogs substituted with various amine and alcohol groups can act as full or partial GPR119 agonists. nih.gov The synthesis of these analogs often starts from a 2-chloro-5-nitropyrimidine (B88076) derivative, which allows for the introduction of different substituents at the 2- and 4-positions of the pyrimidine ring. For example, a study on 5-nitropyrimidine analogs with azabicyclic substituents demonstrated that the stereochemistry of the substituent significantly influences the agonist activity. nih.gov Another study found that fused pyrimidine derivatives, such as tetrahydroquinazolines, also showed potent GPR119 agonistic activities. nih.gov

Table 2: Research Findings on GPR119 Agonists with Pyrimidine Scaffolds

| Compound Series | Key Structural Feature | Biological Activity | Source |

|---|---|---|---|

| 5-Nitropyrimidine Analogs | Conformationally restricted azabicyclic amines | Endo-azabicyclic amines led to full agonists; exo forms were partial agonists. | nih.gov |

| Fused Pyrimidine Derivatives | Tetrahydroquinazoline scaffold | Showed greater GPR119 agonistic activities than other fused systems. | nih.gov |

| Pyridone-based Agonists | 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452) | Potent and selective agonist, efficacious in rodent models of diabetes. | acs.org |

The data indicates that subtle structural modifications, such as the addition of a fluorine atom, can significantly enhance the potency of these GPR119 agonists. nih.gov

The versatility of this compound as an intermediate allows for the synthesis of molecules designed to inhibit specific enzymes or modulate particular biological pathways implicated in disease.

Enzyme Inhibition: Pyrimidine derivatives have been developed as inhibitors for a wide range of enzymes. For instance, in the context of cancer, pyrimidine-based molecules have been designed to inhibit receptor tyrosine kinases like EGFR and VEGFR-2. nih.gov In virology, compounds derived from pyrimidine precursors can inhibit viral enzymes such as the SARS-CoV-2 main protease (Mpro). nih.gov

Pathway Modulation: The development of anti-inflammatory agents from pyrimidine precursors has led to compounds that modulate specific signaling pathways. For example, certain pyrimidine derivatives can inhibit the NF-κB signaling pathway, a central regulator of inflammation. nih.gov The development of GPR119 agonists is another example of targeting a specific pathway—in this case, the Gαs-coupled receptor pathway that leads to increased intracellular cAMP, which has beneficial effects on glucose homeostasis and β-cell health. nih.govnih.gov

The ability to use a common starting material like this compound to access a diverse range of biologically active compounds underscores its importance in modern drug discovery and development. google.com

Synthesis of Compounds Targeting Specific Biological Pathways and Enzymes

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents. nih.gov SAR studies provide valuable insights into how modifications to the pyrimidine ring affect efficacy and toxicity.

Impact of Substituent Modifications on Biological Activity and Toxicity

The substituents present in this compound each have a distinct influence on the molecule's properties and potential biological activity.

Chloro Group : The chlorine atom is a halogen with moderate electron-withdrawing effects. Its presence on the pyrimidine ring, particularly at the 2-position, makes the carbon atom susceptible to nucleophilic substitution, a key reaction in the synthesis of a vast number of derivatives. zenodo.org The chloro group can also form halogen bonds, which can contribute to the binding affinity of the molecule to its biological target. youtube.com In some cases, the presence of a chloro substituent has been shown to enhance the biological activity of pyrimidine derivatives. nih.gov

Methoxy (B1213986) Group : The methoxy group is an electron-donating group. Its impact on biological activity can be complex, influencing both the electronic properties and the steric profile of the molecule. youtube.com The methoxy group can act as a hydrogen bond acceptor, which can be crucial for target engagement. youtube.com In some series of compounds, the introduction of a methoxy group has been associated with increased potency. youtube.com

Nitro Group : The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. It significantly influences the electronic character of the pyrimidine ring, activating it for nucleophilic substitution. guidechem.com While the nitro group itself can be a pharmacophoric feature, it is also frequently used as a synthetic intermediate that can be reduced to an amino group, a common moiety in many bioactive molecules. chemicalbook.com

The following table summarizes the general impact of these substituents on the properties of pyrimidine derivatives:

| Substituent | Electronic Effect | Role in Synthesis | Potential Role in Biological Activity |

| Chloro | Electron-withdrawing | Leaving group in nucleophilic substitution | Halogen bonding, improved potency |

| Methoxy | Electron-donating | Can be a leaving group | Hydrogen bond acceptor, steric influence |

| Nitro | Strong electron-withdrawing | Activates ring for substitution, reducible to amino group | Hydrogen bond acceptor, pharmacophore |

Design Principles for Enhanced Therapeutic Efficacy

The design of pyrimidine derivatives with enhanced therapeutic efficacy often revolves around the strategic modification of substituents to optimize target binding, pharmacokinetic properties, and reduce toxicity. A key principle is the use of the pyrimidine scaffold to correctly orient the pharmacophoric groups in three-dimensional space to maximize interactions with the biological target. nih.gov

Pyrimidine Scaffolds in Fragment-Based Drug Design and Biomolecular Mimicry

The pyrimidine ring is an ideal scaffold for fragment-based drug design (FBDD). In FBDD, small molecular fragments that bind to a biological target are identified and then grown or linked together to create a more potent lead compound. The pyrimidine core, being relatively small and capable of being functionalized at multiple positions, serves as an excellent starting point for such an approach. chemrxiv.org

Biomolecular mimicry is another important concept where the pyrimidine scaffold plays a crucial role. Given that pyrimidines are fundamental components of DNA and RNA, derivatives of this scaffold can be designed to mimic endogenous nucleosides or nucleotides. wikipedia.org This allows them to interact with the enzymes and receptors that recognize these biomolecules, leading to the inhibition of key cellular processes, a strategy widely used in the development of antiviral and anticancer drugs. wikipedia.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Studies on analogous substituted pyrimidines and purines demonstrate that DFT is a reliable method for analyzing structural features and predicting behavior. nih.govnih.gov By optimizing the molecule's geometry, researchers can obtain key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric and electronic interplay of the chloro, methoxy (B1213986), and nitro substituents.

A significant application of DFT is the elucidation of reaction mechanisms by mapping potential energy surfaces. nih.gov This involves identifying and calculating the energies of reactants, products, intermediates, and, crucially, transition states. For 2-Chloro-4-methoxy-5-nitropyrimidine, this is particularly relevant for predicting the outcomes of reactions like nucleophilic aromatic substitution (SNAr).

Computational investigations into similar heterocyclic systems, such as the aminolysis of 6-alkoxy-4-chloro-5-nitropyrimidines, have successfully clarified unexpected reaction outcomes by modeling the reaction mechanism and identifying key intermediates. researchgate.net For this compound, DFT could be used to model the approach of a nucleophile to the pyrimidine (B1678525) ring, predict the most likely site of attack, and calculate the structure of the corresponding transition state. The presence of a single imaginary frequency in the vibrational analysis of a calculated transition state structure confirms it as a true saddle point on the potential energy surface. wuxiapptec.com

The feasibility and rate of a chemical reaction are governed by its activation energy (ΔG‡), the energy barrier that must be overcome for reactants to transform into products. DFT calculations are a powerful tool for quantifying these barriers. In the context of Nucleophilic Aromatic Substitution (SNAr) on the pyrimidine ring, the reaction is highly sensitive to the electronic nature of the ring and its substituents. wuxibiology.comresearchgate.net

For this compound, a primary reaction of interest is the displacement of the chloride at the C2 position. By calculating the Gibbs free energy of the transition state for nucleophilic attack at this position, the activation energy can be determined. wuxibiology.com Comparative calculations for attack at other positions can explain the regioselectivity of the reaction. For instance, studies on dichloropyrimidines show that the calculated energy of the transition state can reliably predict whether substitution will occur at the C2 or C4 position. wuxiapptec.com A lower activation energy indicates a faster reaction rate. Recent models have even correlated activation energies with computationally derived descriptors like electron affinity and molecular electrostatic potential, providing a robust method for predicting SNAr reactivity. researchgate.netrsc.org

Quantum Chemical Modeling of Electronic Structure and Charge Distribution

Quantum chemical calculations provide a detailed picture of how electrons are distributed within a molecule, which is fundamental to its chemical behavior. nih.govscience.org.ge For this compound, the combination of electron-donating and electron-withdrawing groups creates a complex electronic landscape.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. ijcce.ac.ir The energy of the LUMO indicates the molecule's ability to accept electrons, and its spatial distribution highlights potential sites for nucleophilic attack. In highly activated systems like this, the LUMO is expected to have significant density at the carbon atoms bearing the chloro and nitro groups, marking them as electrophilic centers. wuxiapptec.com

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution on the molecule's surface. researchgate.netyoutube.com It is generated by calculating the electrostatic potential at various points on the electron density surface. These maps use a color scale where red typically indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, and blue indicates regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

For a molecule like this compound, the MEP map would be expected to show a significant region of positive potential (blue) around the C2 carbon due to the inductive withdrawal of the chlorine atom and the two ring nitrogens. The nitro group would also create a strong positive potential region. Conversely, the methoxy group and the pyrimidine ring itself might show areas of less positive or even negative potential (green to yellow). researchgate.net This visualization directly identifies the most likely sites for a nucleophile to attack, complementing the analysis of the LUMO. researchgate.net

The reactivity of this compound is dictated by the combined electronic effects of its three substituents on the pyrimidine ring. These effects can be categorized as inductive and resonance effects. ijcrt.orgacs.org

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both induction (-I) and resonance (-M). It strongly deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic attack, especially at the ortho and para positions. ijcrt.orgacs.org

Methoxy Group (-OCH₃): This group is also inductively withdrawing (-I) but acts as a strong electron-donating group through resonance (+M). ijcrt.org This effect increases the electron density on the ring, particularly at the ortho and para positions relative to its own position.

The interplay of these groups makes the pyrimidine ring highly electron-deficient, particularly at the C2 and C6 positions, making it highly susceptible to SNAr. The strong withdrawing effect of the nitro group at C5 and the chloro group at C2 creates a powerful electrophilic center at the C2 position.

Table 1: Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (M) | Overall Effect on Ring for SNAr |

|---|---|---|---|---|

| -NO₂ | 5 | Strong Withdrawing | Strong Withdrawing (-M) | Activating |

| -Cl | 2 | Strong Withdrawing | Weak Donating (+M) | Activating / Leaving Group |

| -OCH₃ | 4 | Withdrawing | Strong Donating (+M) | Deactivating (relative to H) |

Simulation of Solvent Effects using Polarizable Continuum Models (PCM)

Chemical reactions are most often carried out in a solvent, which can significantly influence molecular properties and reaction rates. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects without the prohibitive cost of explicitly modeling individual solvent molecules. wikipedia.orgnumberanalytics.com

In PCM, the solute molecule is placed within a cavity carved out of a continuous medium that has the dielectric properties of the bulk solvent. wikipedia.orgnumberanalytics.comnih.gov The solute's electric field polarizes the solvent continuum, which in turn creates a reaction field that acts back on the solute. This solute-solvent interaction is calculated self-consistently with the solute's electronic structure. inorgchemres.org Several variants of PCM exist, such as the Integral Equation Formalism PCM (IEFPCM) and the Conductor-like PCM (CPCM). wikipedia.orgacs.org

For this compound, using a PCM approach is crucial for obtaining theoretically calculated properties (like activation energies or UV-Vis spectra) that are comparable to experimental data measured in solution. inorgchemres.org The model can account for the stabilization of charged intermediates and transition states in polar solvents, providing a more realistic energy profile for reactions like SNAr. nih.gov

Validation of Computational Models with Experimental Kinetic Data

A critical step in computational chemistry is the validation of theoretical models against experimental data to ensure their predictive accuracy. While extensive experimental kinetic data for this compound is not widely published, the principles of such validation are well-established. Theoretical approaches like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies.

These computed energy values allow for the determination of activation energies and reaction enthalpies. These theoretical values would then be compared with experimentally determined rate constants and thermodynamic parameters obtained from kinetic studies, such as those involving nucleophilic substitution reactions where the chlorine atom is displaced. The level of agreement between the computed and experimental data serves to validate the chosen computational method and basis set. For instance, a study on a related compound, N-[2-(5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxy-phenyl]-4-chlorobenzenesulfonamide, demonstrated the use of DFT to correlate computed structural parameters with those obtained from single-crystal X-ray diffraction (XRD), showing a root-mean-square deviation (RMSD) of 0.876 Å, which indicates a reasonable correlation between the theoretical model and experimental structure. uomphysics.net A similar approach would be invaluable for validating models of this compound.

Theoretical Studies on Intermolecular Interactions (e.g., Hydrogen Bonding)

The substituents on the pyrimidine ring of this compound—chloro, methoxy, and nitro groups—are key determinants of its intermolecular interactions. Although this molecule lacks a classical hydrogen bond donor, it can act as a hydrogen bond acceptor at several sites: the nitrogen atoms of the pyrimidine ring, the oxygen atoms of the nitro group, and the oxygen atom of the methoxy group.

Theoretical studies on similar molecules highlight the importance of such interactions. For example, in 2-amino-4,6-dimethoxy-5-nitropyrimidine, molecules are linked by N-H···N and N-H···O hydrogen bonds to form complex sheet structures. nih.gov While this compound cannot form these specific bonds due to the absence of an amino group, weak C-H···O and C-H···N hydrogen bonds with solvent molecules or other molecules of its kind are anticipated.

Computational methods can quantify the strength and geometry of these potential interactions. Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are powerful techniques used to characterize non-covalent interactions. These analyses can reveal the presence of weak hydrogen bonds and other interactions, such as halogen bonding (involving the chlorine atom) and π-π stacking interactions between pyrimidine rings. Studies on other halogenated compounds have shown that halogen bonds can be significant in directing crystal packing and supramolecular assembly. uomphysics.net The interplay between these various intermolecular forces dictates the macroscopic properties of the compound, including its crystal structure and solubility. Theoretical calculations are essential to dissecting the relative contributions of these competing interactions.

Spectroscopic and Analytical Characterization in Research of 2 Chloro 4 Methoxy 5 Nitropyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Chloro-4-methoxy-5-nitropyrimidine, various NMR experiments would be required to confirm the substitution pattern on the pyrimidine (B1678525) ring.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Substitution Patterns

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the structure of this compound, two distinct proton signals would be anticipated.

A detailed analysis would show:

Aromatic Proton: A single proton is attached to the pyrimidine ring at position 6. This proton would appear as a singlet in the ¹H NMR spectrum, as it has no adjacent protons to couple with. Its chemical shift would be expected in the downfield region, typically between δ 8.5 and 9.5 ppm, due to the deshielding effects of the electronegative nitrogen atoms in the ring and the electron-withdrawing nitro group.

Methoxy (B1213986) Protons: The three protons of the methoxy group (-OCH₃) are chemically equivalent and would also produce a singlet. This signal would appear significantly more upfield, generally in the range of δ 3.9 to 4.5 ppm.

The integration of these signals would confirm the presence of one aromatic proton relative to the three methoxy protons.

Interactive Data Table: Expected ¹H NMR Signals Note: The following data are predicted based on typical chemical shift values for similar structural motifs. Specific experimental values are not available in the cited literature.

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| H-6 (Pyrimidine ring) | 8.5 - 9.5 | Singlet (s) | 1H |

| -OCH₃ (Methoxy group) | 3.9 - 4.5 | Singlet (s) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR spectroscopy is used to determine the number and electronic environment of carbon atoms in a molecule. For this compound, five distinct signals would be expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the five carbon atoms in the molecule.

The expected signals would include:

Four signals for the carbon atoms of the pyrimidine ring, with their chemical shifts influenced by the attached substituents (chloro, methoxy, and nitro groups). The carbon bearing the chloro group (C-2) and the carbons adjacent to the nitrogen atoms and the nitro group (C-4, C-5) would be significantly downfield.

One signal for the methoxy carbon, which would appear in the typical upfield region for sp³-hybridized carbons attached to an oxygen atom (approximately δ 55-65 ppm).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation